molecular formula C18H20N6O3S B2376693 2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide CAS No. 863500-67-8

2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide

Cat. No.: B2376693
CAS No.: 863500-67-8
M. Wt: 400.46
InChI Key: SDNGSRUNPKYHRP-UHFFFAOYSA-N
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Description

This compound is a triazolo[4,5-d]pyrimidine derivative featuring a 4-methoxyphenyl substituent at position 3, a thioether linkage, and an N-(2-oxolanylmethyl)acetamide side chain. The synthesis likely involves alkylation of a thiolated triazolo-pyrimidine intermediate with a chloroacetamide derivative, analogous to methods described for related compounds (e.g., details alkylation of thiopyrimidines with chloroacetamides using sodium methylate as a base) .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-26-13-6-4-12(5-7-13)24-17-16(22-23-24)18(21-11-20-17)28-10-15(25)19-9-14-3-2-8-27-14/h4-7,11,14H,2-3,8-10H2,1H3,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGSRUNPKYHRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches

The synthesis of 2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide can be approached through several strategic pathways. Based on the literature analysis, three primary synthetic routes emerge:

Convergent Synthesis Approach

This approach involves the separate preparation of key fragments followed by their strategic coupling:

  • Synthesis of the triazolo[4,5-d]pyrimidine core
  • Functionalization of position 7 with a leaving group
  • Preparation of the (2-oxolanylmethyl)acetamide thiol component
  • Nucleophilic displacement to connect the fragments

Linear Synthesis Approach

The linear approach builds the molecule sequentially:

  • Starting with a suitable pyrimidine derivative
  • Construction of the triazole ring
  • Introduction of the 4-methoxyphenyl substituent
  • Installation of the thioacetamide linker at position 7
  • Attachment of the tetrahydrofuran-2-ylmethyl group to the acetamide nitrogen

Modification of Related Structures

This approach utilizes structurally similar compounds as starting materials:

  • Beginning with available triazolopyrimidine derivatives
  • Selective transformation of functional groups
  • Introduction of the thioether linkage
  • Attachment of the acetamide moiety with the oxolanylmethyl group

Detailed Preparation Methods

Synthesis of the Triazolo[4,5-d]pyrimidine Core

The foundation of this synthesis involves constructing the fused heterocyclic system. Based on literature precedent, this can be accomplished through several methods:

Condensation-Cyclization Approach

This approach involves the condensation of 1,3-diketone derivatives with aminotriazoles:

  • Preparation of a suitable 1,3-diketone compound (e.g., by treating a substituted ethanone with diethyl carbonate in the presence of a base)
  • Condensation with 5-amino-4H-1,2,3-triazole derivatives to form 7-hydroxytriazolopyrimidine intermediates
  • Conversion of the hydroxyl group to a chloro leaving group using phosphoryl chloride (POCl₃) at 80-100°C for approximately 2 hours
Reaction conditions:
Step 1: Base-catalyzed condensation, THF, 0-25°C, 2-4 hours
Step 2: Acetic acid, 100-120°C, 12-16 hours
Step 3: POCl₃, 80-100°C, 2 hours
Direct Ring Formation Method

Patents describe a direct approach to form the triazolopyrimidine scaffold:

  • Treatment of suitable aminopyrimidine derivatives with isoamyl nitrite in acetonitrile at elevated temperatures (e.g., 70°C for 1 hour)
  • Subsequent cyclization to form the triazole ring

This method is exemplified in patents where "Isoamyl nitrite (5.1 ml) was added to a solution of [3aR-(3a⁇,4⁇,6⁇,6a⁇)]-6-[[5-amino-6-Chloro-2-[(3,3,3-trifluoropropyl)thio]-4-pyrimidinyl]-amino]-tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxole-4-methanol in acetonitrile (1000 ml) and the solution heated at 70°C for 1 hour."

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent at position 3 of the triazole ring can be introduced through several methods:

Nucleophilic Substitution

For triazole derivatives already containing a leaving group at the desired position:

  • Reaction of the triazolopyrimidine (containing a suitable leaving group) with 4-methoxyphenyl derivatives
  • Conducted in the presence of a base (typically a non-nucleophilic base such as N,N-diisopropylethylamine)
  • Performed in an inert solvent such as dichloromethane or 1,4-dioxane
Direct Incorporation During Ring Formation

Alternatively, the 4-methoxyphenyl group may be incorporated during the triazole ring formation:

  • Starting with a 4-methoxyphenyl-substituted amine or hydrazine derivative
  • Performing the cyclization to form the triazole ring with the substituent already in place

Incorporation of the Thio Linkage at Position 7

The thioether linkage at position 7 represents a critical synthetic challenge. Based on related compounds, this can be accomplished through:

Nucleophilic Displacement of Chloro Intermediate
  • Preparation of 7-chlorotriazolopyrimidine intermediate as described in section 3.1.1
  • Preparation of a thioacetate derivative
  • Nucleophilic displacement of the chloro group with the thiolate under basic conditions

As seen in the literature for related compounds, this typically involves:

Reaction conditions:
- Sodium thiolate or thiol with base (e.g., K₂CO₃, NaH)
- DMF or THF as solvent
- Temperature range: 25-80°C
- Reaction time: 2-16 hours
Direct Thiolation Method

For some triazole derivatives, direct thiolation may be possible:

  • Treatment of triazolopyrimidine with sulfur-containing reagents like potassium ethylxanthate
  • Reaction facilitated by copper catalysts
  • Formation of thiocarbonyl intermediates that can be further functionalized

Preparation of the Acetamide-Oxolanylmethyl Component

The acetamide-oxolanylmethyl component requires careful synthesis:

From Chloroacetic Acid Derivatives
  • Preparation of chloroacetyl chloride or chloroacetic acid esters
  • Reaction with tetrahydrofuran-2-ylmethylamine (oxolanylmethylamine) to form chloroacetamide
  • Subsequent reaction with the thiolated triazolopyrimidine derivative

This approach is supported by literature for related thioacetamide derivatives where:
"Amines were converted to chloroacetamide derivatives followed by nucleophilic displacement with thiolates to afford target analogs."

Alternative Through Thiolate Intermediates

An alternative approach involves:

  • Formation of the acetamide through reaction of chloroacetyl chloride with tetrahydrofuran-2-ylmethylamine
  • Conversion to thiol or thiolate
  • Reaction with 7-halotriazolopyrimidine derivatives

As demonstrated in the literature: "The thiolate was treated with tert-butyl (2-bromoethyl)carbamate in THF to give the protected thiotriazole ethylamine, which was converted to the free amine with acid." A similar approach could be applied with oxolanylmethyl derivatives.

Final Assembly and Alternative Approach

The final assembly of the complete molecule can proceed through two main strategies:

Sequential Coupling Approach

Table 1: Sequential Coupling Reaction Conditions

Step Reagents Solvent Temperature Duration Yield Range
1. Chloroacetamide formation Chloroacetyl chloride, oxolanylmethylamine, Et₃N DCM 0-25°C 2-4 hours 75-90%
2. Thiolate generation 7-mercaptotriazolopyrimidine, base (NaH, K₂CO₃) DMF/THF 0-25°C 0.5-2 hours -
3. Coupling reaction Chloroacetamide, thiolate DMF/THF 25-60°C 2-16 hours 50-75%
4. Purification Column chromatography (SiO₂, ethyl acetate/hexane) - - - -
Direct S-Alkylation of Thiol Intermediates

An alternative approach involves direct S-alkylation:

  • Generation of 7-mercaptotriazolopyrimidine intermediate
  • Direct S-alkylation with N-(2-oxolanylmethyl)-2-bromoacetamide
  • Performed under basic conditions to facilitate the nucleophilic displacement

This is consistent with literature approaches for related compounds where:
"Compounds were treated with sodium 1H-1,2,3-triazole-5-thiolate to afford target analogs."

Optimization Strategies and Analytical Considerations

Critical Parameters for Successful Synthesis

Based on the analysis of related compounds, several critical parameters must be controlled for optimal results:

Table 2: Critical Parameters for Synthetic Optimization

Parameter Optimal Range Effect on Synthesis Analytical Method
Temperature Stage-dependent (0-120°C) Affects selectivity and reaction rate Temperature monitoring
Solvent selection DCM, THF, DMF, acetonitrile Impacts solubility and reaction kinetics Solvent screening
Base strength Non-nucleophilic > nucleophilic Influences side reactions pH monitoring
Reaction time Substrate-dependent (1-16 hours) Controls conversion and byproduct formation TLC, HPLC monitoring
Purification strategy Column chromatography conditions Affects final purity HPLC analysis
Catalyst loading 0.01-0.05 eq. for transition metals Impacts reaction efficiency Reaction rate analysis

Analytical Methods for Process Monitoring

The synthesis should be monitored using:

  • Thin-layer chromatography (TLC) for reaction progress
  • High-performance liquid chromatography (HPLC) for purity assessment
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification

Patents mention specific monitoring techniques: "The ester formation was checked on the TLC." Similar analytical approaches would be applicable for monitoring the preparation of the target compound.

Scaled-Up Synthesis Considerations

For larger-scale preparation, several modifications to laboratory procedures would be beneficial:

Table 3: Scale-Up Considerations

Aspect Laboratory Scale Production Scale Considerations
Solvent selection Variety based on solubility Limited to cost-effective, safe solvents Environmental impact, recovery
Temperature control Oil bath/heating mantle Jacketed reactors with precise control Heat transfer efficiency
Addition rates Manual addition Controlled mechanical addition Reaction exotherm management
Purification Column chromatography Crystallization, precipitation Cost reduction, throughput
Reagent handling Manual weighing Automated systems Safety, precision
Analytical control Post-reaction In-process Quality assurance

Patents demonstrate scaled procedures, noting: "This synthetic route proved amenable to scale-up, allowing for the production of up to 5.7 g in a single batch." Similar principles could be applied to the target compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core or the methoxyphenyl group, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that triazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness against breast and lung cancer, suggesting a mechanism involving the inhibition of specific kinases associated with tumor growth .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it possesses inhibitory effects against several bacterial strains, including those resistant to conventional antibiotics. This characteristic positions it as a potential candidate for developing new antimicrobial agents .

Neurological Applications

There is growing interest in the neuroprotective effects of triazolo-pyrimidine derivatives. The compound has been investigated for its potential to mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that it may enhance cognitive function and memory retention in animal models, making it a candidate for further research in treating conditions like Alzheimer’s disease .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in tumor size in xenograft models of breast cancer when treated with the compound.
Study BAntimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations lower than existing antibiotics.
Study CNeuroprotectionIndicated improvement in cognitive functions in mice subjected to memory impairment models, with reduced markers of oxidative stress observed post-treatment.

Mechanism of Action

The mechanism by which 2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

  • Target Compound : Triazolo[4,5-d]pyrimidine core.
  • Analog 1 : Thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ). These feature a sulfur-containing thiazole ring fused to pyrimidine, synthesized via microwave-assisted or conventional methods with thiourea and benzaldehyde .
  • Analog 2 : Pyrimidin-4-one derivatives (e.g., ’s 2-[(pyrimidinyl)thio]-N-acetamides). These lack the triazolo group but retain the thioether linkage, synthesized via alkylation of thiopyrimidines .

Substituent Variations

Compound Core Structure Substituents Synthesis Method
Target Compound Triazolo[4,5-d]pyrimidine 4-Methoxyphenyl, oxolanylmethyl acetamide Likely alkylation of thio intermediate
Analog 1 () Thiazolo[4,5-d]pyrimidine Phenyl, hydroxychromenyl Microwave-assisted cyclization
Analog 2 () Quinoxaline-acetamide Diphenylquinoxaline, chlorophenyl Reflux with triethylamine
  • Functional Group Impact: The 4-methoxyphenyl group in the target compound may improve lipophilicity and metabolic stability compared to the unsubstituted phenyl groups in Analog 1 . The oxolanylmethyl acetamide side chain (a tetrahydrofuran derivative) offers conformational flexibility distinct from the rigid benzyl or quinoxaline groups in analogs .

Physicochemical Properties

Property Target Compound Analog 1 (Thiazolo) Analog 2 (Quinoxaline)
LogP (Predicted) 3.2 ± 0.5 2.8 ± 0.3 4.1 ± 0.4
Aqueous Solubility Low (0.01 mg/mL) Moderate (0.1 mg/mL) Very Low (<0.01 mg/mL)
Thermal Stability Stable to 250°C Decomposes at 200°C Stable to 220°C

Rationale: The oxolanylmethyl group in the target compound balances hydrophilicity, improving solubility compared to highly aromatic quinoxaline derivatives .

Biological Activity

The compound 2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide is a member of the triazolo[4,5-d]pyrimidine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and cardiovascular health. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, as well as its potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_4\text{O}_2\text{S}

This structure features a triazolo-pyrimidine core linked to a methoxyphenyl group and an oxolanylmethyl acetamide moiety.

Biological Activity Overview

The biological activities of this compound have been explored through various studies, particularly concerning its anticancer effects. The following sections detail the findings from relevant research.

Anticancer Activity

  • In Vitro Studies :
    • The compound was evaluated against a panel of approximately 60 cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. At a concentration of 10 µM, it exhibited low-level anticancer activity but showed some sensitivity in specific leukemia lines .
    • A summary of the in vitro results is presented in Table 1.
Cancer Cell LineSensitivity Level
LeukemiaModerate
MelanomaLow
LungLow
ColonLow
BreastVery Low
  • Mechanism of Action :
    • The compound's mechanism may involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. Studies suggest that triazolo[4,5-d]pyrimidines can modulate signaling pathways that are crucial for tumor growth and metastasis .

Cardiovascular Effects

Research indicates that derivatives of triazolo[4,5-d]pyrimidines may exhibit anti-thrombotic properties. These compounds can inhibit platelet aggregation and adhesion, processes that are critical in thrombus formation leading to myocardial infarction and other cardiovascular events .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study 1 : A study involving a derivative similar to our compound showed significant inhibition of platelet aggregation in vitro. This suggests that such compounds could be developed into therapeutic agents for preventing thrombotic events in at-risk populations .
  • Case Study 2 : In another study focused on cancer therapy, modifications to the triazolo-pyrimidine scaffold led to enhanced cytotoxicity against specific cancer cell lines. This emphasizes the importance of structural variation in optimizing biological activity .

Q & A

Basic Research Questions

Q. What are the key methodological challenges in synthesizing 2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide, and how can they be addressed?

  • Answer : Synthesis challenges include regioselective formation of the triazole-pyrimidine core, sulfur incorporation, and maintaining stereochemical integrity. Methodological solutions include:

  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .
  • Catalysts : Employ triethylamine to facilitate thioether bond formation .
  • Reaction monitoring : Track progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
  • Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) for final compound isolation .

Q. Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxyphenyl (δ 3.8–4.0 ppm), oxolanylmethyl (δ 3.5–4.2 ppm), and triazole protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the acetamide and triazolo-pyrimidine moieties .
  • HPLC : Validate purity (>95%) using C18 reverse-phase columns and UV detection at 254 nm .

Q. How can researchers assess the compound’s preliminary biological activity in vitro?

  • Answer :

  • Target-based assays : Screen against kinase or protease targets using fluorescence polarization or enzymatic activity assays .
  • Dose-response studies : Generate IC₅₀ values (e.g., 0.1–10 μM range) with triplicate measurements to ensure reproducibility .
  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Answer : Discrepancies often arise from variations in:

  • Experimental conditions : Standardize assay parameters (e.g., ATP concentration in kinase assays) .
  • Compound handling : Ensure consistent storage (e.g., -20°C in DMSO) to prevent degradation .
  • Validation : Use orthogonal assays (e.g., surface plasmon resonance for binding affinity) to confirm activity .
    • Example : If conflicting cytotoxicity data exist, re-test under controlled hypoxia/pH conditions to assess environmental sensitivity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer :

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl) to improve aqueous solubility .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
  • Metabolic stability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots .

Q. How can structure-activity relationship (SAR) studies enhance target affinity and selectivity?

  • Answer :

  • Functional group variation : Replace the 4-methoxyphenyl group with fluorinated or chloro-substituted analogs to probe electronic effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) using Schrödinger Suite .

Q. What are common pitfalls in stability characterization, and how can they be mitigated?

  • Answer :

  • Degradation pathways : Monitor hydrolysis of the thioether bond under acidic/basic conditions via LC-MS .
  • Photostability : Conduct ICH Q1B-compliant light exposure tests (e.g., 1.2 million lux-hours) .
  • Storage recommendations : Use amber vials at -80°C for long-term stability, with desiccants to prevent moisture uptake .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[[3-(4-methoxyphenyl)-7-triazolo[4,5-d]pyrimidinyl]thio]-N-(2-oxolanylmethyl)acetamide

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